molecular formula C22H23N3O4 B11153444 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B11153444
M. Wt: 393.4 g/mol
InChI Key: LJLPUPWXWWWOPD-UHFFFAOYSA-N
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Description

3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a dihydroisoquinoline moiety, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline ring systemThe methoxy groups are usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to fully saturated analogs.

Scientific Research Applications

3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4-one

InChI

InChI=1S/C22H23N3O4/c1-14-23-18-11-20(29-3)19(28-2)10-17(18)22(27)25(14)13-21(26)24-9-8-15-6-4-5-7-16(15)12-24/h4-7,10-11H,8-9,12-13H2,1-3H3

InChI Key

LJLPUPWXWWWOPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CCC4=CC=CC=C4C3)OC)OC

Origin of Product

United States

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